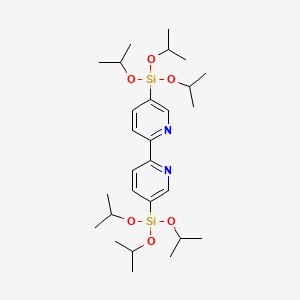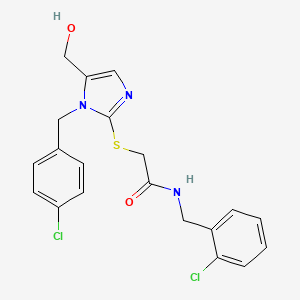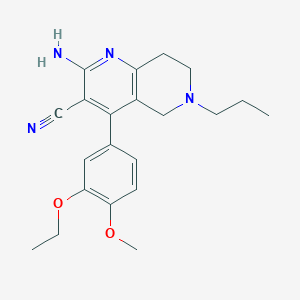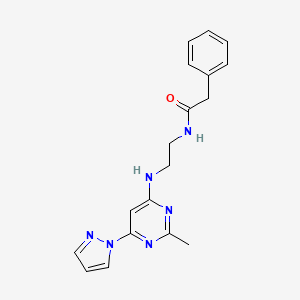
5,5'-Bis(triisopropoxysilyl)-2,2'-bipyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,5’-Bis(triisopropoxysilyl)-2,2’-bipyridine is a chemical compound with the molecular formula C28H48N2O6Si2 . It is offered by several suppliers for use in various applications .
Molecular Structure Analysis
The molecular weight of 5,5’-Bis(triisopropoxysilyl)-2,2’-bipyridine is 564.9 g/mol . It has a complex structure with 38 heavy atoms and a topological polar surface area of 81.2 Ų .Chemical Reactions Analysis
5,5’-Bis(triisopropoxysilyl)-2,2’-bipyridine has been used as a precursor in the preparation of 2,2’-bipyridine-based periodic mesoporous organosilica (BPy-PMO), which has been widely developed as a solid ligand for an array of metal complexes .Physical and Chemical Properties Analysis
5,5’-Bis(triisopropoxysilyl)-2,2’-bipyridine is a solid at 20°C and should be stored under inert gas as it is moisture sensitive . It has 0 hydrogen bond donors, 8 hydrogen bond acceptors, and 15 rotatable bonds .科学的研究の応用
Metal Ion-Binding Modules for Supramolecular Nanoengineering
5,5'-Bis(triisopropoxysilyl)-2,2'-bipyridine has been used in the synthesis of bis- and tris-5-(2,2'-bipyridines), which are pivotal for creating multitopic metal ion-binding scaffolds. These structures are significant in supramolecular nanoengineering due to their potential in coordinating polymers and metal ion-coordinated conjugated polymers (Baxter, 2000).
Organometallic Networks and Optoelectronic Properties
This compound is integral in the formation of conjugated polymers containing 2,2‘-bipyridine moieties. These polymers, upon complexation with transition metals, form metallo-supramolecular networks with notable optoelectronic properties. These networks are relevant in applications like light-emitting devices (A. Kokil, Andy Yao, C. Weder, 2005).
Precursor for Platinum Poly-yne Polymers
This compound serves as a precursor in the preparation of platinum di-yne and poly-yne polymers. These organic compounds are of interest due to their extended π-conjugation, which is crucial in the development of materials with enhanced electronic properties (Muhammad S. Khan, Birte Ahrens, L. Male, Paul R. Raithby, 2004).
Covalent Immobilization in Zirconium Phosphonate Frameworks
The compound has been used for the covalent immobilization within zirconium phosphonate structures. This application is significant for creating materials with specific porosity and surface properties, which are important in catalysis and material science (F. Odobel, B. Bujoli, D. Massiot, 2001).
Synthesis of Halomethyl and Other Bipyridine Derivatives
It plays a role in the synthesis of various bipyridine derivatives, which are key in many areas of chemistry, particularly as ligands in coordination chemistry. The flexibility in derivatization offers numerous possibilities in the creation of complex molecules (C. Fraser, N. R. Anastasi, J. Lamba, 1997).
Diversification of Ligand Families
This compound is instrumental in the diversification of ligand families, particularly in the formation of palladium(II) complexes. Such diversification is vital in exploring new materials and reactions in organometallic chemistry (E. Constable, C. Housecroft, M. Neuburger, Pirmin J. Rösel, S. Schaffner, 2009).
Ionochromic and Potentiometric Properties
This compound has been used in the development of ion-coordinating polyconjugated polymers, which exhibit ionochromic and potentiometric properties. Such properties are essential in the development of sensor materials (G. Zotti, Sandro Zecchin, G. Schiavon, A. B. and, M. Penso, 1999).
Excited-State Properties in Ruthenium(II) Complexes
The synthesis of novel bidentate ligands using this compound and their application in Ruthenium(II) complexes have been reported. These complexes demonstrate unique photophysical and photochemical properties, relevant in photovoltaic and light-emitting applications (M. Furue, K. Maruyama, T. Oguni, M. Naiki, M. Kamachi, 1992).
特性
IUPAC Name |
tri(propan-2-yloxy)-[6-[5-tri(propan-2-yloxy)silylpyridin-2-yl]pyridin-3-yl]silane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H48N2O6Si2/c1-19(2)31-37(32-20(3)4,33-21(5)6)25-13-15-27(29-17-25)28-16-14-26(18-30-28)38(34-22(7)8,35-23(9)10)36-24(11)12/h13-24H,1-12H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTABWEWLYYZCEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)O[Si](C1=CN=C(C=C1)C2=NC=C(C=C2)[Si](OC(C)C)(OC(C)C)OC(C)C)(OC(C)C)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H48N2O6Si2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(6-methylbenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2535803.png)

![3-[4-(carbamoylmethoxy)-3-ethoxyphenyl]-2-cyano-N-[(furan-2-yl)methyl]prop-2-enamide](/img/structure/B2535805.png)

![(Z)-4-(benzo[d][1,3]dioxol-5-ylmethylene)-2-(4-bromophenyl)-1-(3,5-dimethylphenyl)-1H-imidazol-5(4H)-one](/img/structure/B2535808.png)
![N-{1-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]-3-methyl-1H-pyrazol-5-yl}-5-nitrofuran-2-carboxamide](/img/structure/B2535809.png)
![4-chloro-3-[(2,2-difluoroethoxy)methyl]-1-ethyl-1H-pyrazole](/img/structure/B2535811.png)
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2535812.png)
![N-(2-Ethoxyphenyl)-2-({1-methyl-[1,2,4]triazolo[4,3-A]quinoxalin-4-YL}sulfanyl)acetamide](/img/structure/B2535815.png)


![2-({1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile](/img/structure/B2535820.png)
![6-Ethoxy-3-(4-methoxybenzoyl)-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2535824.png)
